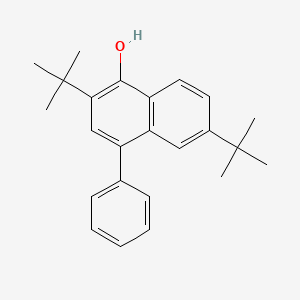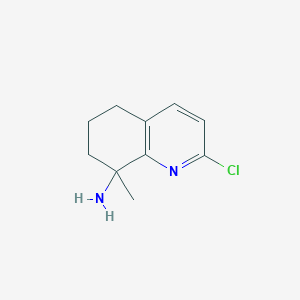
2,6-Di-tert-butyl-4-phenylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol is an organic compound belonging to the class of phenols It is characterized by a naphthalene ring substituted with phenyl and tert-butyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes Friedel-Crafts alkylation to introduce tert-butyl groups at the 2 and 6 positions.
Phenyl Substitution: The phenyl group is introduced through a subsequent Friedel-Crafts acylation reaction.
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring to introduce the hydroxyl group at the 1 position.
These reactions are usually carried out under controlled conditions using catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels.
Mecanismo De Acción
The mechanism of action of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound’s bulky tert-butyl groups provide steric hindrance, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-ditert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol is unique due to the presence of both phenyl and tert-butyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it a compound of interest in medicinal chemistry.
Propiedades
Número CAS |
69217-49-8 |
|---|---|
Fórmula molecular |
C24H28O |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C24H28O/c1-23(2,3)17-12-13-18-20(14-17)19(16-10-8-7-9-11-16)15-21(22(18)25)24(4,5)6/h7-15,25H,1-6H3 |
Clave InChI |
WHIUJUDMCRFPRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2C3=CC=CC=C3)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)









